molecular formula C7H4BrClN2 B1525324 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-08-4

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525324
CAS No.: 1190321-08-4
M. Wt: 231.48 g/mol
InChI Key: RGRPIZFOVAXYRU-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-Bromo-6-chloro-7-azaindole is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

3-Bromo-6-chloro-7-azaindole interacts with the Tyrosine Protein Kinase SRC, inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of Tyrosine Protein Kinase SRC by 3-Bromo-6-chloro-7-azaindole affects various biochemical pathways. For instance, it can impact the MAP kinase pathway , which plays a key role in cellular proliferation . The compound’s action on this pathway can lead to downstream effects such as reduced cell proliferation .

Pharmacokinetics

These properties include solubility, pK A, and lipophilicity .

Result of Action

The result of 3-Bromo-6-chloro-7-azaindole’s action is a decrease in cellular proliferation due to the inhibition of Tyrosine Protein Kinase SRC . This makes the compound a potential candidate for the development of antiproliferative agents .

Action Environment

The action, efficacy, and stability of 3-Bromo-6-chloro-7-azaindole can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has shown inhibitory effects on fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The interaction with these receptors involves binding to their active sites, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making this compound a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it inhibits the FGFR signaling pathway, which is crucial for cell proliferation, differentiation, and survival . By blocking this pathway, this compound can induce apoptosis in cancer cells and reduce their invasive capabilities . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of FGFRs by binding to their active sites . This binding prevents the receptors from undergoing autophosphorylation, a critical step in the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis. Furthermore, this compound can modulate the activity of other enzymes and proteins involved in cell signaling and metabolism, contributing to its overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound maintains its inhibitory effects on FGFRs and continues to induce apoptosis in cancer cells even after prolonged exposure . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to be dose-dependent. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity . The interaction with cytochrome P450 enzymes can also influence the metabolic flux and levels of other metabolites, potentially affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments . The localization within the nucleus allows it to interact with nuclear receptors and transcription factors, thereby influencing gene expression and cell signaling pathways .

Properties

IUPAC Name

3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRPIZFOVAXYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696597
Record name 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-08-4
Record name 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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